Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
Overview
Description
Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate is a useful research compound. Its molecular formula is C29H20ClN3Na2O10S3 and its molecular weight is 748.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Azo compounds similar to Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate have been synthesized and characterized, demonstrating their potential in creating Schiff base ligands and metal complexes. These compounds display six-membered rings due to intramolecular hydrogen bonding and have applications in producing mononuclear Schiff base ligands (Tunçel & Serin, 2006).
Clinical and Experimental Uses
- Similar compounds have been observed for their therapeutic value in treating infections in experimental studies. For instance, derivatives of para-amino-benzene sulphonamide, closely related to the azo dyes, have shown significant effects in the treatment of various infections (Long & Bliss, 1937).
Complexation with Metal Ions
- Novel derivatives of disodium-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate, have been synthesized, forming complexes with transition metal ions. These compounds have shown potential in antimicrobial activity against various fungi, indicating their biological activity and potential in pharmaceutical applications (Kurtoglu et al., 2008).
Interaction with Biomolecules
- The interaction of disulfonated azo dyes with biomolecules, such as nucleotide bases adenine and cytosine, has been studied. These interactions, especially in the solid state, reveal significant insights into the structural and functional aspects of these compounds in biological systems (Ojala et al., 1994).
Biodegradation Studies
- Research has also focused on the biodegradation of similar sulphonated azo dyes. Studies on microbial degradation, like those involving Morganella sp. HK-1, provide valuable insights into environmental and waste management applications. The degradation pathways offer insights into reducing the environmental impact of such dyes (Pathak et al., 2014).
Solvatochromic Behavior
- Tetracyclic mono azo dyes based on derivatives of disodium-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate exhibit solvatochromic behavior. This characteristic is significant for potential applications as solvatochromic probes and in the food and drug industries as color additives (Thomas & Adegoke, 2022).
Polymer Applications
- In the field of polymer science, derivatives of disodium-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate have been used to synthesize novel sulfonated copolyimide membranes. These membranes demonstrate promising applications in fuel cells due to their thermal behavior, stability, and ion exchange capacities (Mehdipour‐Ataei et al., 2008).
Inorganic Analysis
- The compound has also been used in inorganic analysis, such as the colorimetric determination of various metals. This application is critical in analytical chemistry, enabling the detection and quantification of metal ions in various samples (Mathur & Dey, 1957).
Safety and Hazards
Properties
IUPAC Name |
disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClN3O10S3.2Na/c1-17-7-10-21(11-8-17)44(35,36)33-24-16-22(45(37,38)39)13-18-14-26(46(40,41)42)28(29(34)27(18)24)32-31-23-15-19(30)9-12-25(23)43-20-5-3-2-4-6-20;;/h2-16,33-34H,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBZPHDFHYZHNG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN3Na2O10S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889431 | |
Record name | C.I. Acid Red 249 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6416-66-6 | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-(2-(5-chloro-2-phenoxyphenyl)diazenyl)-4-hydroxy-5-(((4-methylphenyl)sulfonyl)amino)-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Red 249 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the presence of cationic compounds affect the lightfastness of Acid Red 249?
A: While smaller cations like ammonium have negligible effects, polycationic compounds, such as Polyfix 601, can decrease the lightfastness of Acid Red 249. This reduction is attributed to dye aggregation facilitated by the polycation. []
Q2: Can Acid Red 249 be degraded photocatalytically?
A: Yes, Poly(m-phenylenediamine)/ZnO composites have demonstrated effective photocatalytic degradation of Acid Red 249 under both UV and visible light irradiation. This composite material exhibits superior photocatalytic activity and stability compared to neat ZnO. []
Q3: What role do liposomes play in wool dyeing with Acid Red 249?
A: Large unilamellar vesicle liposomes (LUV) can act as carriers for Acid Red 249 in wool dyeing. Utilizing LUV liposomes leads to inhibited dye exhaustion in untreated wool fibers, ultimately enhancing the bonding of the dye to the keratin structure. []
Q4: How does the structure of Acid Red 249 influence its adsorption onto modified waste polyacrylonitrile fiber?
A: Ammoniated waste polyacrylonitrile fiber, particularly when modified with propylene diamine derivates (PANAMF), demonstrates excellent adsorption capacity for Acid Red 249. This enhanced adsorption is attributed to the chemisorption process facilitated by the modified fiber's structure and its interaction with the anionic dye. []
Q5: Can Acid Red 249 be removed from industrial wastewater through bioremediation?
A: Yes, Bacillus flexus has been shown to effectively decolorize exhausted dyebaths containing Acid Red 249. [] Additionally, Klebsiella pneumoniae SK1, isolated from textile mill discharge, exhibited efficient decolorization and reduction of Acid Red 249 under microaerophilic conditions. []
Q6: Does the bioremediation of Acid Red 249 contaminated environments impact plant growth?
A: Klebsiella pneumoniae SK1, capable of remediating Acid Red 249, also demonstrates plant growth-promoting properties. In soil treated with remediated Acid Red 249 and hexavalent chromium, Triticum aestivum showed increased germination rates and enhanced root and shoot growth compared to untreated controls. [] Similarly, Pseudomonas aeruginosa R32, also capable of Acid Red 249 remediation, demonstrated plant growth-promoting properties and mitigated the negative impacts of Cr(VI) on Vigna mungo growth. []
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